3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione
Descripción
This compound belongs to the quinazoline-2,4(1H,3H)-dione class, characterized by a bicyclic quinazoline core fused with two ketone groups. The structure includes a propyl linker modified with a carbonyl group (3-oxopropyl) and a piperazine ring substituted with a 2-methoxyphenyl moiety.
Propiedades
IUPAC Name |
3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-30-19-9-5-4-8-18(19)24-12-14-25(15-13-24)20(27)10-11-26-21(28)16-6-2-3-7-17(16)23-22(26)29/h2-9H,10-15H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWODXAREIANFOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline known for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula: C25H27N5O3
- Molecular Weight: 445.5 g/mol
- CAS Number: 1105247-61-7
The compound features a quinazoline core with a piperazine moiety and a methoxyphenyl group, which contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluated various quinazoline-2,4(1H,3H)-dione derivatives against Gram-positive and Gram-negative bacteria. The compound showed moderate to good activity against several strains:
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 - 12 | 75 - 80 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
Among the tested compounds, those with modifications at the 1 and 3 positions of the quinazoline ring exhibited enhanced antibacterial effects compared to standard antibiotics like ampicillin and vancomycin .
Anticancer Properties
Quinazoline derivatives have also been investigated for their anticancer potential. The structure of this compound allows it to interact with various molecular targets involved in cancer cell proliferation. The following mechanisms have been proposed:
- Inhibition of Kinases: Some studies suggest that quinazoline derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Induction of Apoptosis: These compounds may promote programmed cell death in cancer cells through various signaling pathways.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Receptor Interaction: It interacts with serotonin receptors, potentially modulating neurotransmitter release and influencing various physiological responses.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial DNA replication and repair, contributing to its antimicrobial activity .
Case Studies
Several studies have highlighted the efficacy of quinazoline derivatives in preclinical models:
- Study on Antibacterial Activity: A recent investigation demonstrated that the compound effectively inhibited the growth of Candida albicans and exhibited comparable efficacy to established antibiotics .
- Anticancer Efficacy in Xenograft Models: In vivo studies using xenograft models showed that related compounds could significantly reduce tumor size without notable toxicity .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table compares structural and functional attributes of the target compound with its closest analogs:
*Calculated based on molecular formula from .
Key Findings:
Impact of Piperazine Substitution: The 2-methoxyphenyl group in the target compound may enhance selectivity for serotonin receptors compared to cloperidone’s 3-chlorophenyl group, which is associated with broader adrenergic effects . Cytotoxicity is influenced by the substituent’s position: 4-chlorobenzyl (compound 7, IC50 = 2.5 µM) outperforms 3-chlorophenyl (cloperidone, primarily non-cytotoxic) .
Compound 7’s 2-oxoethyl linker demonstrates that even minor positional changes (2-oxo vs. 3-oxo) can significantly affect potency .
Core Structure Variations: The benzo[de]isoquinoline-dione core in exhibits a larger aromatic system, which may alter binding kinetics compared to quinazoline-dione derivatives.
Physicochemical Properties :
- The 4-methylbenzyl-substituted analog (logP = 3.47) highlights the importance of lipophilicity in bioavailability, a factor critical for optimizing the target compound’s pharmacokinetics.
Métodos De Preparación
DMAP-Catalyzed Cyclization with tert-Butyl Dicarbonate
The quinazoline-2,4-dione scaffold is efficiently formed from 2-aminobenzamide precursors using tert-butyl dicarbonate [(Boc)₂O] and 4-dimethylaminopyridine (DMAP) as a superacylation catalyst.
Procedure :
- Reaction Setup : Combine 2-aminobenzamide (1.0 equiv), (Boc)₂O (1.5 equiv), and DMAP (0.1 equiv) in acetonitrile.
- Conditions : Microwave irradiation at 100°C for 30 minutes.
- Workup : Quench with water, extract with dichloromethane, and purify via recrystallization.
Key Optimization Data :
| Entry | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | CH₃CN | DMAP | Microwave | 92 |
| 2 | CH₂Cl₂ | DMAP | Room temp | 58 |
| 3 | THF | DMAP | Reflux | 61 |
Microwave conditions in acetonitrile maximize yield (92%) by accelerating cyclization while minimizing side reactions.
Preparation of 1-(2-Methoxyphenyl)piperazine
Nucleophilic Substitution and Hydrobromide Salt Formation
1-(2-Methoxyphenyl)piperazine is synthesized via alkylation of 2-methoxyaniline followed by salt formation for stability.
Procedure :
- Alkylation : React 2-methoxyaniline with 1-bromo-3-chloropropane in methanol under reflux.
- Piperazine Formation : Treat intermediate with ammonium hydroxide to cyclize into piperazine.
- Salt Formation : Add hydrogen bromide in methanol at −15°C to precipitate 1-(2-methoxyphenyl)piperazine hydrobromide (96.74% yield).
Critical Parameters :
- Temperature control during HBr addition (−15°C) prevents decomposition.
- Methanol as solvent ensures high solubility and facile precipitation.
Coupling via 3-Oxopropyl Linker
Propionylation of Quinazoline-2,4-dione
Introduce a 3-oxopropyl group at the N3 position of quinazoline-2,4-dione using acryloyl chloride or analogous acylating agents.
Procedure :
- Acylation : React quinazoline-2,4-dione with acryloyl chloride (1.2 equiv) in dichloromethane with triethylamine as base.
- Intermediate Isolation : Purify 3-(3-chloropropionyl)quinazoline-2,4-dione via column chromatography.
Piperazine Conjugation
Couple the propionyl intermediate with 1-(2-methoxyphenyl)piperazine under nucleophilic conditions.
Procedure :
- Reaction : Heat 3-(3-chloropropionyl)quinazoline-2,4-dione (1.0 equiv) with 1-(2-methoxyphenyl)piperazine (1.2 equiv) in acetonitrile at 60°C for 12 hours.
- Workup : Concentrate under reduced pressure and recrystallize from ethanol.
Yield Optimization :
- Solvent : Acetonitrile > DMF > THF (acetonitrile affords 85% yield).
- Stoichiometry : Excess piperazine (1.2 equiv) ensures complete substitution.
Mechanistic Insights and Side Reactions
Role of DMAP in Cyclization
DMAP facilitates the formation of a reactive carbamic–carbonic anhydride intermediate, enabling intramolecular cyclization to form the quinazoline-dione core. Competing pathways (e.g., over-acylation) are suppressed in polar aprotic solvents like acetonitrile.
Regioselectivity in Piperazine Coupling
The 3-oxopropyl linker’s electrophilic carbonyl group undergoes selective attack by the piperazine’s secondary amine, avoiding N-alkylation at the quinazoline’s N1 position. Microwave irradiation further enhances regioselectivity.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, quinazoline H5), 7.92–7.45 (m, 4H, aromatic), 4.12 (t, 2H, CH₂CO), 3.81 (s, 3H, OCH₃), 3.45–2.98 (m, 8H, piperazine).
- HRMS (ESI+) : m/z 439.1782 [M+H]⁺ (calc. 439.1789).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
